Tralopyril

説明

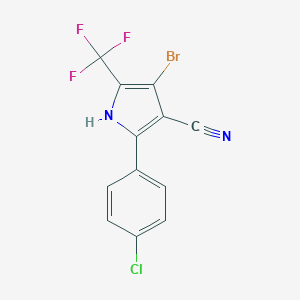

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFIRYXKTXAHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041503 | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-29-9 | |

| Record name | Tralopyril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralopyril [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRALOPYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Derivatization Strategies of Tralopyril

Methodologies for Tralopyril Core Synthesis

The foundational synthesis of the this compound core is a critical step for developing new derivatives. Established methods primarily rely on nucleophilic substitution reactions.

Nucleophilic Substitution Approaches

The core synthesis of this compound, identified as 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, can be achieved through nucleophilic substitution. A common synthetic route begins with 2-(4-chlorophenyl)-5-trifluoromethylpyrrole-3-carbonitrile. chemicalbook.com This precursor undergoes a reaction with liquid bromine in the presence of specific catalysts, namely iron powder and 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com The reaction is typically facilitated by co-solvents such as tetrahydrofuran (B95107) (THF) and carbon tetrachloride (CCl₄) and is initiated at temperatures between 40-50°C, followed by stirring at room temperature. chemicalbook.com This process has demonstrated high purity and yield for the this compound product. chemicalbook.com Beyond the core synthesis, nucleophilic substitution is also a key methodology for introducing various functional groups and creating novel this compound derivatives, such as 2-(this compound-1-yl)ethyl carboxylic acid derivatives and N-((5-alkylthio-1,3,4-oxadiazole)-2-methyl) this compound derivatives. nyxxb.cnnyxxb.cn

Click Chemistry Applications in Conjugate Synthesis

Click chemistry has emerged as a prominent and efficient method for synthesizing this compound conjugates. This approach is particularly valuable for its high efficiency, mild reaction conditions, and quantitative yields. nih.govmdpi.cominterchim.fr A primary application involves introducing a terminal alkyne group into the this compound structure. nih.gov This alkyne-functionalized this compound then readily reacts with various azide (B81097) intermediates through a copper-free click reaction, forming stable triazole linkages. nih.govmdpi.cominterchim.fr This methodology has been successfully employed for conjugating this compound with glutamic acid moieties, leading to the synthesis of nine distinct conjugates. nih.gov Similarly, this compound conjugates incorporating glucose, methyl glucuronate, or glucuronic acid moieties have also been synthesized using click chemistry, demonstrating its versatility in creating diverse derivatives. mdpi.com

Design and Synthesis of Novel this compound Derivatives

The development of novel this compound derivatives is driven by the need to overcome limitations of the parent compound, such as its non-systemic nature and potential phytotoxicity, while enhancing its bioactivity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

The length of the linker connecting this compound to various promoieties plays a significant role in determining the conjugate's insecticidal activity and phloem mobility. nih.govmdpi.comfrontiersin.org Research has shown that conjugates with straight-chain linkers containing 2 to 5 atoms can exhibit good insecticidal activity. nih.gov For instance, in studies involving glutamic acid-Tralopyril conjugates, compounds with linker lengths of 2, 3, 4, and 5 atoms (conjugates 42, 43, 44, and 45, respectively) demonstrated notable insecticidal activity against the third-instar larvae of Plutella xylostella. nih.gov Specifically, conjugate 43, with a particular linker length, showed the highest concentration in the phloem sap, indicating its superior phloem mobility. nih.gov This highlights that optimizing linker length is crucial for enhancing both the biological activity and systemic distribution of this compound derivatives. nih.govmdpi.com

The conjugation of amino acid moieties to this compound is a strategic approach to develop novel proinsecticides with enhanced root uptake and translocation capabilities within crops, thereby improving their precise targeting. nih.govresearchgate.netnih.govresearchgate.net Studies have successfully introduced glutamic acid to this compound, resulting in conjugates with improved phloem mobility. nih.govresearchgate.netresearchgate.net These amino acid-Tralopyril conjugates have demonstrated excellent insecticidal activities, with some derivatives exhibiting comparable or even superior in vivo insecticidal activity against the diamondback moth (Plutella xylostella) compared to chlorfenapyr (B1668718). nih.gov Unlike the non-systemic parent this compound, these conjugates can be transported to the leaves of plants. nih.gov Furthermore, investigations have identified specific amino acids, such as serine, as particularly effective in maintaining the bioactivity of the resulting conjugates when linked via a methoxymethyl side chain. researchgate.net The design of a simplified linkage between the amino acid moiety and the N-methoxymethyl chain has been shown to improve insecticidal activity, attributed to reduced steric hindrance and facilitated interaction with oxidases. researchgate.net

Data Tables

Table 1: Insecticidal Activity of this compound-Glutamic Acid Conjugates against P. xylostella nih.gov

| Conjugate | Linker Length (atoms) | LC₅₀ (mM) ± Standard Deviation |

| 42 | 2 | 0.2397 ± 0.0366 |

| 43 | 3 | 0.4413 ± 0.0647 |

| 44 | 4 | 0.4400 ± 0.0624 |

| 45 | 5 | 0.4602 ± 0.0655 |

Incorporation of Sugar Moieties

The conjugation of this compound with sugar moieties represents a key derivatization strategy aimed at enhancing its properties. Six new conjugates were successfully synthesized by introducing glucose, methyl glucuronate, and glucuronic acid moieties to the this compound scaffold. alfa-chemistry.comguidetopharmacology.orgfishersci.caiiab.me This approach has been shown to simultaneously address issues of phytotoxicity and improve phloem mobility. guidetopharmacology.orgfishersci.canih.gov

Specifically, studies have demonstrated that the glucuronic acid promoiety imparts superior phloem mobility to this compound compared to glucose and methyl glucuronate. fishersci.caiiab.me For instance, conjugates 12 and 18, containing the glucuronic acid moiety, exhibited significantly higher phloem mobility than conjugates 9, 11, 15, and 17. fishersci.caiiab.me Furthermore, the presence of a methoxymethyl group on the pyrrole (B145914) nitrogen of the this compound moiety was found to be crucial for the insecticidal activity of these conjugates (e.g., conjugates 15, 17, and 18), whereas conjugates with a methene group (9, 11, and 12) showed no activity. fishersci.ca The introduction of sugar groups effectively eliminated phytotoxic symptoms, even at concentrations where unmodified this compound caused significant plant damage. fishersci.canih.gov

Rational Design of Pro-insecticides and Vectorized Agrochemicals

This compound, despite its potent insecticidal activity, is inherently non-systemic and exhibits phytotoxic effects on plants. alfa-chemistry.comguidetopharmacology.orgfishersci.canih.govfishersci.ca To circumvent these drawbacks, the rational design of pro-insecticides and vectorized agrochemicals has emerged as a crucial strategy. This involves chemically linking this compound to endogenous substances, such as amino acids or sugars, which can facilitate its uptake and transport within the plant vascular system. alfa-chemistry.comguidetopharmacology.orgwikipedia.orgmassbank.eumade-in-china.comfishersci.ca

Chlorfenapyr, the first commercial pro-insecticide derived from this compound, exemplifies this strategy. It was developed by introducing an ethoxymethyl group at the pyrrole nitrogen of this compound, which significantly reduced its phytotoxicity. alfa-chemistry.comguidetopharmacology.orgfishersci.canih.govwikipedia.org Recent research has further explored the conjugation of this compound with natural amino acid moieties, including glutamic acid and theanine, to create novel pro-insecticide candidates. alfa-chemistry.comguidetopharmacology.orgwikipedia.orgmade-in-china.comfishersci.campg.de

Enhancing the systemicity and phloem mobility of this compound is critical for its effective distribution within plants, particularly for controlling hidden pests. The introduction of glutamic acid moieties has been shown to significantly improve the phloem mobility of this compound conjugates. alfa-chemistry.comguidetopharmacology.orgwikipedia.org Studies investigating the influence of linker length in glutamic acid-tralopyril conjugates revealed that certain derivatives, such as conjugates 42, 43, 44, and 45 (featuring straight chains of 2–5 atoms), exhibited good insecticidal activity. alfa-chemistry.comguidetopharmacology.orgwikipedia.org Notably, conjugate 43 demonstrated the highest concentration in phloem sap, indicating superior transport efficiency. alfa-chemistry.comguidetopharmacology.orgwikipedia.org

Beyond amino acids, glucuronic acid conjugates, such as compounds 12 and 18, have also shown superior phloem translocation compared to glucose-modified derivatives. fishersci.caiiab.mefishersci.ca This enhanced mobility is attributed to a combined effect of reduced log Kow values and the presence of desirable acidity, which facilitates the ion-trapping mechanism within the phloem. nih.gov The interaction of these pesticide conjugates with plant amino acid and sugar transporters is a key mechanism underlying their improved phloem translocation. alfa-chemistry.comguidetopharmacology.orgmassbank.eu

Table 1: Phloem Mobility of Selected this compound Conjugates

| Conjugate Type | Promoiety | Phloem Mobility Enhancement | Key Findings | Reference |

| Sugar Conjugates | Glucuronic Acid | Higher (e.g., 10-20 fold over glucose conjugates) | Superior translocation; crucial for solving phytotoxicity. | fishersci.caiiab.me |

| Amino Acid Conjugates | Glutamic Acid | Improved | Conjugate 43 showed highest concentration in phloem sap among tested glutamic acid derivatives. | alfa-chemistry.comguidetopharmacology.orgwikipedia.org |

Strategies for Phytotoxicity Mitigation

This compound's inherent phytotoxicity necessitates strategic modifications to enable its safe application in agriculture. A primary strategy involves N-derivatization of the pyrrole ring, as seen in the transformation of this compound to chlorfenapyr, where the introduction of an ethoxymethyl group significantly reduced plant toxicity. nih.govwikipedia.org

The incorporation of sugar moieties, such as glucose, methyl glucuronate, and glucuronic acid, has proven effective in simultaneously mitigating this compound's phytotoxicity. guidetopharmacology.orgfishersci.canih.gov Studies on tea shoots exposed to various this compound conjugates, including those with theanine or glutamic acid moieties, demonstrated no observable phytotoxic symptoms at concentrations up to 2 mM. made-in-china.commpg.de This highlights the success of these derivatization strategies in transforming a phytotoxic compound into plant-compatible agrochemicals.

Spectroscopic and Chromatographic Characterization of this compound Compounds

Accurate characterization of this compound and its derivatives is crucial for confirming their structure, purity, and identity in synthesis and research. Spectroscopic and chromatographic techniques play a pivotal role in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound compounds. Both proton (¹H NMR) and carbon (¹³C NMR) data provide detailed insights into the molecular architecture. For instance, ¹H NMR (400 MHz, CDCl₃) analysis of this compound confirms the integration of bromine, typically observed as aromatic protons in the δ 7.45–7.60 ppm range. fishersci.ca

Detailed NMR data are available for various this compound conjugates, aiding in the confirmation of successful derivatization and structural assignments. For example, ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) spectra have been reported for glutamic acid-tralopyril conjugates, such as compounds 33, 35, 36, 40, and 41, providing characteristic chemical shifts and coupling patterns for each derivative. alfa-chemistry.com Similarly, sugar-modified this compound derivatives have been characterized using ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (126 MHz, DMSO-d₆), confirming the successful attachment of sugar moieties and their impact on the chemical environment of the this compound core. fishersci.ca

Table 2: Representative NMR Data for this compound Conjugates

| Compound | NMR Type | Solvent | Chemical Shift (δ, ppm) | Reference |

| This compound | ¹H NMR | CDCl₃ | 7.45–7.60 (aromatic protons) | fishersci.ca |

| Conjugate 35 | ¹H NMR | DMSO-d₆ | 7.92 (s, 1H), 7.62–7.65 (m, 4H), 7.13 (d, 1H, J = 5.2 Hz), 5.36 (s, 2H), 4.44 (s, 2H), 4.35 (t, 2H, J = 4.4 Hz), 4.01–4.04 (m, 2H), 3.83–3.87 (m, 1H), 2.35–2.40 (m, 2H), 1.75–1.87 (m, 4H), 1.50–1.54 (m, 2H), 1.34–1.41 (m, 20H) | alfa-chemistry.com |

| Conjugate 35 | ¹³C NMR | DMSO-d₆ | 172.07, 171.27, 155.44, 144.29, 141.93, 135.76, 131.76, 129.12, 125.17, 123.94, 120.74, 119.37, 119.12, 118.95, 113.35, 103.07, 97.86, 80.26, 77.98, 75.16, 63.08, 61.29, 53.36, 48.81, 29.87, 28.00, 27.76, 27.45 × 3, 26.30, 25.82, 25.03 | alfa-chemistry.com |

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular weight and elemental composition of this compound compounds, providing definitive identification. For this compound itself, Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 349.53 ([M+H]⁺), which corresponds to its theoretical molecular weight. fishersci.ca

HRMS is also extensively used to confirm the formation of this compound conjugates. For example, Atmospheric Pressure Ionization Electrospray Mass Spectrometry (API-ES) has provided characteristic [M+Na]⁺ adducts for various conjugates, such as m/z 841.7 for compound 35, m/z 855.7 for compound 36, m/z 925.7 for compound 41, m/z 911.5 for compound 40, and m/z 813.3 for compound 33. alfa-chemistry.com Beyond confirmation, liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is employed for screening and semi-quantifying this compound and its transformation products, including debrominated forms like HTFCCP, in complex matrices such as salmon tissue. uni.lu HRMS provides accurate mass measurements that allow for the confirmation of molecular formulas with high precision. nih.gov

Table 3: Representative HRMS Data for this compound and Conjugates

| Compound | Ionization Mode | Adduct | m/z | Reference |

| This compound | ESI-MS | [M+H]⁺ | 349.53 | fishersci.ca |

| Conjugate 33 | API-ES | [M+Na]⁺ | 813.3 | alfa-chemistry.com |

| Conjugate 35 | API-ES | [M+Na]⁺ | 841.7 | alfa-chemistry.com |

| Conjugate 36 | API-ES | [M+Na]⁺ | 855.7 | alfa-chemistry.com |

| Conjugate 40 | API-ES | [M+Na]⁺ | 911.5 | alfa-chemistry.com |

| Conjugate 41 | API-ES | [M+Na]⁺ | 925.7 | alfa-chemistry.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone analytical technique for the sensitive and selective determination of this compound in various matrices. Its capability to quantify low concentrations makes it indispensable for environmental monitoring and research. nih.govctdbase.org

Application in Environmental Monitoring

LC-MS/MS methods are widely developed and utilized for measuring this compound in diverse environmental and biological samples, including fish, mussels, seawater, and sediment. nih.govctdbase.org This is particularly important given this compound's use as an antifouling agent and its potential to accumulate in marine environments and organisms. nih.govctdbase.org

Table 1: Reported Quantitation Limits (LOQ) for this compound in Water Samples by LC-MS/MS

| Sample Matrix | Quantitation Limit (LOQ) | Reference |

| DMSO Solution | 0.025 μg L⁻¹ | |

| Seawater | 0.025 μg L⁻¹ | |

| E3 Exposure Medium | 0.025 μg L⁻¹ | |

| River Glatt Water | 0.05 μg L⁻¹ |

Studies have shown that this compound can be detected in salmon muscle tissue and feces, indicating bioaccumulation. nih.gov Environmental monitoring using LC-MS/MS provides crucial data for understanding the distribution, persistence, and potential impact of this compound on marine ecosystems and the food chain. nih.govctdbase.org

Methodological Considerations

A typical targeted analytical method for this compound using LC-MS/MS involves several key steps:

Sample Preparation: This is a critical stage, especially for complex matrices like fish tissues and sediments. Specific extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to concentrate and purify this compound, thereby removing matrix interferences and enhancing sensitivity and accuracy. ctdbase.org For water samples, direct determination without a pre-concentration step is sometimes possible.

Chromatographic Separation: The injected sample is separated using High-Performance Liquid Chromatography (HPLC), typically with a reversed-phase column and a gradient elution program (e.g., a 30-minute HPLC-gradient).

Mass Spectrometric Detection: Following chromatographic separation, this compound is identified and quantified using tandem mass spectrometry (MS/MS), often in negative ion mode. The sensitivity and selectivity of MS/MS allow for the detection of trace levels of the compound. ctdbase.org Predicted Collision Cross Section (CCS) values for different adducts of this compound can aid in method development and identification.

Detection of this compound and its Degradation Products

LC-MS/MS is not only capable of detecting the parent compound this compound but also its degradation products. For example, HTFCCP and BCCPCA (3-bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-2-carboxylic acid) have been identified in various samples. nih.govctdbase.org The ability to monitor these breakdown products is vital for a comprehensive understanding of this compound's environmental fate and its potential long-term effects. Furthermore, LC-MS/MS methods have been established for the simultaneous determination of chlorfenapyr and its major metabolite, this compound, in biological matrices like human plasma.

Mechanisms of Action and Biochemical Interactions

Uncoupling of Mitochondrial Oxidative Phosphorylation

The primary mode of action for tralopyril is the uncoupling of oxidative phosphorylation in mitochondria. nih.govfao.orgnih.gov This process is fundamental to cellular respiration, where the energy from nutrient breakdown is converted into adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.gov Uncouplers like this compound interfere with the crucial link between electron transport and ATP synthesis. nih.gov

This compound acts as a protonophore, effectively disrupting the proton gradient (proton-motive force) that is established across the inner mitochondrial membrane by the electron transport chain. nih.govnih.govresearchgate.net In normal mitochondrial function, this gradient is a form of stored potential energy, which is utilized by the enzyme ATP synthase to produce ATP. researchgate.netquora.com this compound, being a lipophilic and weakly acidic compound, can shuttle protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase channel. nih.govmdpi.com This dissipation of the electrochemical gradient means that the energy released from the electron transport chain is lost as heat rather than being harnessed for ATP synthesis. nih.gov

By collapsing the proton gradient, this compound directly inhibits the synthesis of ATP via oxidative phosphorylation. nih.govnih.govnih.govresearchgate.net This disruption leads to a severe deficit in cellular energy, ultimately resulting in metabolic distress and cell death. epa.govfao.org The cell's primary energy-generating pathway is compromised, affecting all energy-dependent processes necessary for survival. frontiersin.orgnih.gov The inability to produce sufficient ATP leads to organism mortality. fao.orgnih.gov

Role as an Active Metabolite of Chlorfenapyr (B1668718)

This compound is the biologically active metabolite of the pro-insecticide chlorfenapyr. nih.govnih.govfao.org Chlorfenapyr itself has limited activity and requires metabolic activation within the target organism to be converted into the toxic this compound. epa.govnih.govnih.gov This conversion is a critical step for its insecticidal and miticidal effects. fao.org

The bioactivation of chlorfenapyr into this compound occurs through the oxidative removal of the N-ethoxymethyl group from the pyrrole (B145914) nitrogen atom. epa.govfao.orgnih.govresearchgate.net This biochemical transformation is carried out by the microsomal monooxygenase system, often referred to as mixed-function oxidases. fao.orgnih.govnih.gov This enzymatic process is a key detoxification and metabolic pathway in many organisms.

The specific enzymes within the microsomal monooxygenase system responsible for converting chlorfenapyr to this compound are cytochrome P450s (P450s). nih.govnih.govresearchgate.net These enzymes mediate the N-dealkylation of chlorfenapyr, producing the active uncoupler, this compound. researchgate.net

Research has identified several specific cytochrome P450 isoforms that are capable of metabolizing chlorfenapyr into this compound, particularly in insects. nih.govmdpi.com Studies in mosquito species have demonstrated that P450s associated with insecticide resistance, such as Anopheles gambiae CYP6P3, CYP9J5, and CYP9K1, can effectively activate chlorfenapyr. nih.govresearchgate.netnih.gov The metabolic efficiency of these isoforms varies, indicating that some are more proficient at this bioactivation than others. nih.govnih.gov For example, the Kcat/KM value for CYP9K1 is significantly higher than for CYP6P3 and CYP9J5, suggesting a more efficient conversion. nih.govresearchgate.netnih.gov In the silkworm, Bombyx mori, the P450 gene CYP337A2 has also been implicated in this biotransformation process. mdpi.comnih.gov

| P450 Isoform | Species | Metabolic Efficiency (Kcat/KM) (μM⁻¹ min⁻¹) |

|---|---|---|

| CYP9K1 | Anopheles gambiae | 0.66 |

| CYP6P3 | Anopheles gambiae | 0.1 |

| CYP9J32 | Aedes aegypti | 0.1 |

| CYP9J5 | Anopheles gambiae | 0.03 |

Cytochrome P450-Mediated Biotransformation

Interaction with Biological Systems at the Molecular Level

This compound's interaction with biological systems at the molecular level manifests through significant alterations in gene and protein expression, as well as notable changes in the profiles of endogenous metabolites. These molecular-level perturbations are critical in understanding the compound's mechanism of action and its broader biological impact.

Effects on Gene and Protein Expression

This compound has been demonstrated to modulate the expression of a variety of genes and proteins in aquatic organisms. These changes are often linked to key biological processes such as metabolism, immune response, and cellular stress responses.

In the Mediterranean mussel, Mytilus galloprovincialis, exposure to this compound has been shown to regulate the expression of numerous proteins in the gills. A proteomics analysis identified 46 proteins that were differentially expressed following exposure to the compound. These proteins are involved in crucial pathways including bioenergetics, the immune system, active efflux mechanisms, and oxidative stress responses researchgate.netnih.gov.

Studies on zebrafish (Danio rerio) have revealed that this compound can significantly alter the transcription of genes associated with the endocrine system. Specifically, exposure to this compound has been found to change the expression of genes integral to the thyroid system, including those encoding for thyrotropin-releasing hormone receptor (TRHR), thyroid-stimulating hormone beta (TSHβ), thyroid-stimulating hormone receptor (TSHR), thyroid transcription factor 1 (Nkx2.1), deiodinase 1 (Dio1), thyroid hormone receptors alpha (TRα) and beta (TRβ), transthyretin (TTR), and UDP-glucuronosyltransferase 1A family, polypeptide B (UGT1ab) nih.govzfin.orgresearchgate.net.

| Organism | Biological System/Pathway Affected | Specific Genes/Proteins Modulated | Observed Effect |

|---|---|---|---|

| Mytilus galloprovincialis (Mediterranean mussel) | Bioenergetics, Immune System, Active Efflux, Oxidative Stress | 46 differentially expressed proteins | Regulation of expression in gill proteome |

| Danio rerio (Zebrafish) | Thyroid System | TRHR, TSHβ, TSHR, Nkx2.1, Dio1, TRα, TRβ, TTR, UGT1ab | Altered transcription levels |

Alterations in Endogenous Metabolites

Exposure to this compound also leads to significant alterations in the metabolic profiles of organisms. These changes in endogenous metabolites are indicative of disruptions in fundamental biochemical pathways.

In zebrafish embryos, this compound has been shown to affect the metabolism of amino acids, energy, and lipids. This disruption of metabolic processes is also linked to the observed dysregulation of the thyroid system nih.govresearchgate.net. Furthermore, metabolomic analyses have identified specific changes in metabolites involved in carbohydrate and lipid metabolism, such as glucose 6-phosphate, cis-Aconitic acid, acetoacetyl-CoA, and coenzyme-A.

A key finding in zebrafish embryos exposed to this compound is the significant decrease in thyroid hormone concentrations nih.govresearchgate.net. This alteration in hormone levels is a critical endogenous metabolite change that can have cascading effects on various physiological processes.

| Organism | Metabolic Pathway Affected | Specific Metabolites/Hormones Altered | Observed Effect |

|---|---|---|---|

| Danio rerio (Zebrafish) | Amino Acid, Energy, and Lipid Metabolism | General profiles of amino acids, energy, and lipid metabolites | Disruption of metabolic homeostasis |

| Danio rerio (Zebrafish) | Carbohydrate and Lipid Metabolism | Glucose 6-phosphate, cis-Aconitic acid, acetoacetyl-CoA, coenzyme-A | Changes in metabolite levels |

| Danio rerio (Zebrafish) | Endocrine System | Thyroid hormones | Decreased concentrations in embryos |

Ecotoxicological and Environmental Impact Studies of Tralopyril

Aquatic Ecotoxicity to Non-Target Organisms

Fish (e.g., Zebrafish, Turbot, Salmon)

Oxidative Stress Induction

Tralopyril has been shown to induce oxidative stress in various aquatic organisms. In the Mediterranean mussel, Mytilus galloprovincialis, this compound regulated proteins associated with oxidative stress in the gill proteome researchgate.net. Exposure of turbot (Scophthalmus maximus) to this compound at a concentration of 30 μg/L significantly decreased superoxide (B77818) dismutase (SOD) activity, indicating induced oxidative damage nih.gov. Further research indicates that this compound's induction of oxidative stress is primarily due to its significant inhibition of SOD activity, leading to an imbalance in intracellular reactive oxygen species (ROS) levels and affecting catalase (CAT) activity wa.gov. In tropical oysters, this compound exposure (0.2 to 151 μg/L) triggered oxidative stress and damage to membrane lipids wa.gov. Similarly, a concentration of 10 μg/L reduced the activity of the antioxidant defense system in brown mussels wa.gov. Studies on human retinal cells also revealed that sublethal concentrations of this compound modulated lipids linked to cell death and survival, suggesting an involvement in oxidative stress pathways mdpi.comnih.gov.

Endocrine Disruption (e.g., Thyroid System)

This compound has been identified as an endocrine disruptor, particularly affecting the thyroid system in aquatic species. In zebrafish, this compound exposure was associated with the regulation of the thyroid and nervous system, impacting the metabolism of amino acids, energy, and lipids researchgate.netmdpi.com. A study on turbot demonstrated that concentrations of 15 μg/L and 30 μg/L this compound induced hyperthyroidism, characterized by significantly increased triiodothyronine (T3) levels and the upregulation of hypothalamus-pituitary-thyroid axis-related genes nih.gov. In zebrafish embryos, this compound decreased thyroid hormone concentrations and altered the transcription of several genes related to the thyroid axis, including TRHR, TSHβ, TSHR, Nkx2.1, Dio1, TRα, TRβ, TTR, and UGT1ab nih.govresearchgate.net. Metabolomics analysis further supported these findings, showing that alterations in endogenous metabolites contributed to thyroid endocrine disruption in zebrafish following this compound treatment nih.govresearchgate.net. Long-term exposure to this compound has also been observed to result in endocrinological and transgenerational toxicity in marine medaka (Oryzias melastigma) dntb.gov.ua.

Bioaccumulation in Tissues (e.g., Muscle Tissue, Liver, Brain)

This compound exhibits a notable potential for bioaccumulation in aquatic organisms. Its high bioconcentration potential, indicated by a LogKow value of 4.69, suggests its rapid accumulation in marine life wa.gov. The compound is rapidly bioaccumulated by the mussel Mytilus galloprovincialis researchgate.netmdpi.com. Studies confirm its general ability to accumulate in marine organisms vitas.novitas.no.

Research involving salmon exposed to this compound-coated nets showed significant bioaccumulation in muscle tissue and detection in feces vitas.nohi.no. Specifically, this compound concentrations in salmon muscle reached up to 0.34 ng/g wet weight from tanks with nets coated at 3.0% after 24 hours hi.no. The highest levels were observed in salmon feces, measuring up to 5.5 ng/g wet weight, with this compound detected above the quantification limit in all individuals from tanks with both 3.0% and 4.5% coating hi.no. Furthermore, liver samples from exposed salmon showed a 10-20% occurrence of this compound above the quantification limit across all treatment groups hi.no. The de-brominated degradation product, HTFCCP, was also identified in salmon liver and feces hi.no. Sediments are recognized as long-term reservoirs for this compound, and monitoring these matrices is crucial for understanding its potential bioavailability over time vitas.no.

Environmental Fate and Persistence

This compound is generally considered to be non-persistent and biodegradable due to its rapid hydrolysis in water uq.edu.auchiron.no. Its environmental degradation is primarily mediated by biological processes and is thought to follow first-order kinetics researchgate.net.

Degradation Kinetics and Half-Life in Aquatic Environments

This compound undergoes rapid hydrolysis in aquatic environments researchgate.netresearchgate.netlongdom.org. Its half-life varies depending on environmental conditions such as temperature and water type. At 18°C, the reported half-life of this compound was 6.1 hours in seawater, 8.1 hours in river Glatt water, and 7.4 hours in E3 medium researchgate.netwa.govresearchgate.net. Other studies have reported half-lives in seawater of 3 hours at 25°C and 15 hours at 10°C researchgate.netresearchgate.net. The degradation process is observed to be slower at lower temperatures, for instance, at 17°C compared to 20°C nih.gov. The hydrolysis of this compound to its degradation product BCCPCA is relatively fast, with a half-life of less than 8 hours in natural waters researchgate.net.

Further degradation kinetics studies indicate that hydrolysis half-lives for parent this compound ranged from 14-175 days at pH 5 to 0.1-0.6 days at pH 9 and in seawater regulations.gov. Photodegradation half-lives were reported as 1 day in distilled water and humic acid water for parent this compound regulations.gov. Under anaerobic conditions, this compound's half-lives were 29 days in freshwater and 0.7 days in saltwater, while under aerobic conditions, they were 12 days in freshwater and 0.6 days in saltwater regulations.gov.

Table 1: this compound Half-Life in Aquatic Environments

| Environment Type | Temperature (°C) | Half-Life (hours) | Reference |

| Seawater | 18 | 6.1 | researchgate.netwa.govresearchgate.net |

| River Glatt water | 18 | 8.1 | researchgate.netwa.govresearchgate.net |

| E3 medium | 18 | 7.4 | researchgate.netwa.govresearchgate.net |

| Seawater | 25 | 3 | researchgate.netresearchgate.net |

| Seawater | 10 | 15 | researchgate.netresearchgate.net |

| Water media (hydrolysis) | Not specified | 1.8 | longdom.org |

Table 2: this compound and Degradate Half-Lives under Specific Conditions

| Compound | Condition | Half-Life (days) | Reference |

| Parent this compound | Hydrolysis (pH 5) | 14-175 | regulations.gov |

| Parent this compound | Hydrolysis (pH 9) | 0.1-0.6 | regulations.gov |

| Parent this compound | Hydrolysis (seawater) | 0.1-0.6 | regulations.gov |

| Parent this compound | Photodegradation (distilled water) | 1 | regulations.gov |

| Parent this compound | Photodegradation (humic acid water) | 1 | regulations.gov |

| Parent this compound | Anaerobic (freshwater) | 29 | regulations.gov |

| Parent this compound | Anaerobic (saltwater) | 0.7 | regulations.gov |

| Parent this compound | Aerobic (freshwater) | 12 | regulations.gov |

| Parent this compound | Aerobic (saltwater) | 0.6 | regulations.gov |

| CL 322 ,250 | Photodegradation | 0.025 (36 minutes) | regulations.gov |

| CL 322 ,250 | Anaerobic/Aerobic | 23-31 | regulations.gov |

Accumulation in Sediments and Bioavailability

This compound has the potential to accumulate in sediments, which can act as long-term reservoirs for the compound vitas.no. However, minimal risk is generally presumed for benthic invertebrates due to the limited amount of this compound expected to be present in the sediment compartment regulations.gov. The bioavailability of contaminants in sediments is influenced by various physical factors and the competition between the sediment's organic matrix and organisms' lipids for the contaminant's solubility slu.se. Bioturbation, the disturbance of sediment by dwelling organisms, can increase the concentration of organic contaminants in interstitial water, thereby enhancing their bioavailability slu.se.

Formation and Toxicity of Degradation Products

This compound degrades in water to form various transformation products. In test media, it has been observed to degrade into a single degradation product nih.gov. One identified hydrolysis product is BCCPCA (3-bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-3-carboxylic acid) researchgate.net. Another degradation product is CL 322 ,250, which is a defluorinated parent compound possessing a carboxylic acid group regulations.gov. While the parent this compound degrades rapidly, CL 322 ,250 exhibits very rapid photodegradation with a half-life of 36 minutes, but its half-lives under anaerobic/aerobic conditions (23-31 days) are longer than those of the parent compound regulations.gov.

Some this compound breakdown products, such as trifluoroacetate, are noted to belong to the perfluorinated compounds (PFAS) group, which are known for their toxicity and potential to bioaccumulate in the food chain vitas.no. The de-brominated product, HTFCCP (2-(4-chlorophenyl)-5-hydroxy-4-oxo-5-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile), has been detected in salmon liver and feces hi.no.

Regarding the toxicity of these degradation products, studies on sea urchins indicated that two main degradation products did not appear toxic at a concentration of 100 μg/L, whereas the parent this compound significantly affected larval development nih.gov. Similarly, a transformation product formed during this compound degradation in water media was found to be less toxic to freshwater algae compared to the parent compound longdom.org. However, neither this compound nor its hydrolysis product (BCCPCA) were readily biodegradable researchgate.net, and CL 322 ,250 did not degrade in hydrolysis studies regulations.gov.

Toxicological Research and Human Health Implications

Metabolism and Biotransformation in Mammalian Systems

In Vitro and In Vivo Metabolism Studies (e.g., Rat Liver Hepatocytes)

Tralopyril is the biologically active form derived from its precursor, chlorfenapyr (B1668718) nih.govwho.intmdpi.comnih.govresearchgate.netspringermedizin.deresearchgate.net. The conversion of chlorfenapyr to this compound occurs through the oxidative removal of the N-ethoxymethyl group, a process facilitated by the microsomal monooxygenase system mdpi.comresearchgate.net.

In vitro studies, including those involving rat liver hepatocytes, have identified this compound as the primary Phase I metabolite of chlorfenapyr who.int. Further in vivo investigations in mice have demonstrated that chlorfenapyr is rapidly metabolized into this compound following oral administration nih.govresearchgate.netspringermedizin.de. These studies indicate that this compound exhibits distinct toxicokinetic properties compared to its parent compound, characterized by a longer half-life, reduced clearance, and a broader distribution across various organs and tissues nih.govresearchgate.netspringermedizin.de. Metabolic profiling in plasma, urine, and feces has revealed the formation of twenty different metabolites, predominantly through dealkylation, oxidative dechlorination, and reductive dechlorination pathways nih.govresearchgate.netspringermedizin.de. Notably, this compound has been shown to traverse the blood-brain barrier nih.govresearchgate.netspringermedizin.de.

Identification of Main Metabolites and Toxic Potency Factors

This compound is recognized as the principal toxic metabolite of chlorfenapyr mdpi.comnih.gov. Its toxicity is considerably higher than that of chlorfenapyr; for instance, the oral median lethal dose (LD50) for this compound in male rats is 27 mg/kg body weight (bw), whereas for chlorfenapyr, it is 441 mg/kg bw mdpi.comfao.org. Due to this heightened toxicity, a potency factor of 10 has been established for this compound when comparing its exposure to the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) of chlorfenapyr in risk assessments who.intfao.orghi.no.

The toxicological profile of this compound indicates a primary impact on the central nervous system (CNS). Intermediate-term oral exposure in rats has led to multifocal vacuolation of the brain and spongiform myelinopathy in both the central and proximal peripheral nervous systems regulations.govregulations.gov. Microscopic lesions in these areas, including the lumbar region, persisted even after a four-week recovery period regulations.gov. The mechanism of action for this compound involves uncoupling mitochondrial oxidative phosphorylation, which disrupts adenosine (B11128) triphosphate (ATP) production and ultimately leads to cellular death mdpi.comresearchgate.netfao.orgnih.gov. Beyond neurological effects, inhalation exposure in rats has been associated with decreased motor activity and axonal degeneration in the peroneal nerve regulations.govregulations.gov. Furthermore, this compound has been shown to induce developmental toxicity in zebrafish embryos by interfering with the thyroid system and metabolism, consequently affecting amino acid, energy, and lipid metabolism nih.govnih.gov.

Assessment of Exposure Pathways

Dermal Exposure

This compound is classified as having weak toxicity via the dermal route, falling into Toxicity Category III regulations.gov. It is considered a mild skin irritant (Toxicity Category IV) and has not been identified as a dermal sensitizer (B1316253) regulations.govregulations.gov. Studies have shown that dermal effects were not observed at a dose of 1000 mg/kg/day in a 28-day dermal range-finding study regulations.gov. Similarly, in a 90-day repeat-dose dermal study, dermal irritation was not noted until at least 22 days into the treatment period regulations.gov.

Despite its generally low dermal toxicity, concerns regarding occupational dermal exposure have been identified for spraymen in specific painting scenarios regulations.govregulations.gov. Margin of Exposure (MOE) values for dermal exposure ranged from 27 to 670 regulations.gov. Some scenarios for spraymen, particularly in open and closed conditions, yielded MOEs of 67 and 27, respectively, which were below the target MOE of 100, indicating a potential concern regulations.gov. However, when full facepiece supplied-air respirators are utilized, dermal MOEs were reported to be between 180 and 160, exceeding the target MOE of 30, thus alleviating concerns for these conditions regulations.gov.

Inhalation Exposure and Respiratory Effects

This compound is categorized as having moderate toxicity through the inhalation route, corresponding to Toxicity Category II regulations.gov. Occupational inhalation exposures are anticipated during the commercial application of antifoulant paints regulations.gov.

Research findings from a 90-day inhalation toxicity study in rats indicated decreased motor activity and axonal degeneration in the peroneal nerve regulations.govregulations.gov. Histopathological examinations revealed ulcerations and erosions of the interior nasal structures, along with degeneration of the respiratory and olfactory epithelium, at concentrations of 40 and 80 mg/m³ fao.org. Treatment-related mortalities were also observed in male rats at the 80 mg/m³ concentration fao.org.

Clinical cases have further underscored the potential for respiratory effects. Two workers experienced heat intolerance, diaphoresis, and weight loss following occupational inhalational exposure to this compound nih.govresearchgate.net. Magnetic resonance imaging (MRI) in one of these patients revealed abnormal signals in the bilateral periventricular white matter, corpus callosum, basal ganglia, brainstem, and spinal cord nih.govresearchgate.net. These observations suggest that this compound can be absorbed via inhalation, leading to delayed clinical symptoms and organ damage, including toxic encephalopathy and spinal cord damage nih.govresearchgate.net.

Inhalation MOEs varied significantly based on the use of respiratory protection. Without respirators, MOEs ranged from 1.4 to 210 regulations.gov. These values were considered concerning for spraymen and line tenders as they fell below the target MOE of 100 regulations.gov. With PF 10 half mask respirators, MOEs ranged from 14 to 2100, with one scenario (spraymen in closed conditions, MOE = 14) still raising concern regulations.gov. However, when full facepiece supplied-air respirators are worn, the inhalation MOE was reported as 1400, which is well above the target MOE of 100, indicating no concern regulations.gov.

Human Health Risk Assessment Frameworks

Risk Characterization and Margin of Exposure (MOE) Calculations

Human health risk assessment for this compound involves a structured approach that begins with the evaluation of available toxicological information, followed by a risk-based screening process if necessary regulations.gov. A crucial metric in this assessment is the Margin of Exposure (MOE), which quantifies the ratio of a no-observed-adverse-effect level (NOAEL) or lowest-observed-adverse-effect level (LOAEL) derived from animal toxicology studies to the estimated human exposure level canada.cachemsafetypro.com. A higher MOE signifies a greater buffer between potential adverse human health effects and exposure to the substance canada.ca. Generally, for chemical substances with identifiable health thresholds, an MOE of 100 or greater is considered protective chemsafetypro.com.

For residential handlers involved in the application of this compound antifoulant paints, risk assessments have indicated no concerns, as all calculated MOEs exceeded the target MOE of 100 regulations.govregulations.govregulations.gov.

However, for occupational handlers, both dermal and inhalation MOEs can be a concern, heavily dependent on the specific job function and the consistent use of appropriate personal protective equipment (PPE) regulations.govregulations.govregulations.gov. The following table summarizes key MOE values and their implications:

| Exposure Route | Job Function / Conditions | Respiratory Protection | MOE | Target MOE | Concern | Citation |

|---|---|---|---|---|---|---|

| Dermal Exposure | Spraymen (open conditions) | None | 67 | 100 | Yes | regulations.gov |

| Spraymen (closed conditions) | None | 27 | 100 | Yes | regulations.gov | |

| Spraymen (closed conditions) | PF1000 full facepiece respirators | 91 | 30 | No | regulations.gov | |

| Line tenders & Pot man | None | 27-670 | 100 | No | regulations.gov | |

| All scenarios | Full facepiece supplied-air respirators | 180-160 | 30 | No | regulations.gov | |

| Inhalation Exposure | Residential handlers | N/A | 3,400 | 100 | No | regulations.govregulations.gov |

| Spraymen & Line tenders | None | 1.4 - 210 | 100 | Yes | regulations.gov | |

| Spraymen (closed conditions) | PF10 half mask respirators | 14 | 100 | Yes | regulations.gov | |

| Spraymen | PF1000 full facepiece supplied-air respirators | 1400 | 100 | No | regulations.gov |

The U.S. Environmental Protection Agency (EPA) employs a framework to assess whether this compound, in conjunction with other pesticides, might form a common mechanism group, which would necessitate a cumulative risk assessment regulations.gov. Beyond occupational and residential exposures, dietary risk assessments have also been conducted. Risk Quotient (RQ) values for chlorfenapyr and this compound in various crops have been found to be significantly below 100%, suggesting an acceptable level of long-term dietary risk for human populations mdpi.comscilit.com.

Development of Resistance and Management Strategies

Mechanisms of Resistance Development in Target Organisms

Resistance to pro-insecticides like chlorfenapyr (B1668718), which is metabolized into tralopyril, is a well-documented phenomenon in various insect species, including the house fly (Musca domestica). amdb.online A key factor in this resistance is the activity of detoxification enzymes within the target organisms. amdb.online

Role of P450-Monooxygenase Activity

Cytochrome P450-dependent monooxygenases (P450s) play a complex and critical role in the development of insecticide resistance. These enzymes are involved in the metabolism of various insecticides, including the bioactivation of chlorfenapyr into its more toxic form, this compound. amdb.onlinenih.gov However, P450s can also confer resistance to other insecticide classes, leading to cross-resistance. amdb.online

Studies on Musca domestica have provided detailed insights into the involvement of P450 activity in chlorfenapyr resistance. Research comparing susceptible (Lab TY) and chlorfenapyr-resistant (ChlA) strains demonstrated significantly higher P450-monooxygenase activity in resistant strains. For instance, P450 activity in adults was observed to be 1.56 to 4.05 times higher than in larvae across both strains. amdb.online Furthermore, female house flies exhibited higher P450 activity compared to males, with 1.53- and 1.57-fold increases in Lab TY and ChlA strains, respectively. amdb.online

More specifically, P450 activity in ChlA strain females and males surpassed that in Lab TY strain specimens by 1.54 times (p = 0.08) and 1.83 times (p < 0.05), respectively. This increase in P450 activity in resistant strains occurred without a corresponding change in the expression level of the CYP6D1 gene, suggesting the involvement of other P450 isoforms in resistance development. amdb.online

In mosquito vectors, such as Anopheles gambiae, specific P450s like CYP6P3, CYP9J5, and CYP9K1 are known to bioactivate chlorfenapyr into this compound. amdb.online Similarly, in Anopheles funestus, CYP6P9a and CYP6P9b metabolize chlorfenapyr into this compound, contributing to cross-resistance against various insecticide classes.

Beyond increased enzymatic activity, other mechanisms can also contribute to tolerance. In the silkworm (Bombyx mori), the upregulation of Bmo-miR-6497-5p has been shown to inhibit the biotransformation of chlorfenapyr to this compound by targeting the CYP337A2 enzyme, thereby enhancing the silkworm's tolerance to chlorfenapyr. This highlights that mechanisms reducing the activation of the pro-insecticide can also be a form of resistance.

The following table summarizes the observed differences in P450-monooxygenase activity in Musca domestica strains:

Table 1: P450-Monooxygenase Activity in Musca domestica Strains

| Strain | Developmental Stage | Sex | Relative P450 Activity (Fold Change vs. Larvae) | Relative P450 Activity (Fold Change vs. Lab TY) | CYP6D1 Expression Level |

| Lab TY (Susceptible) | Adults | Females | 1.56-4.05 amdb.online | - | Not reported amdb.online |

| Lab TY (Susceptible) | Adults | Males | 1.56-4.05 amdb.online | - | Not reported amdb.online |

| ChlA (Resistant) | Adults | Females | 1.56-4.05 amdb.online | 1.54 (p = 0.08) amdb.online | No change amdb.online |

| ChlA (Resistant) | Adults | Males | 1.56-4.05 amdb.online | 1.83 (p < 0.05) amdb.online | No change amdb.online |

| Lab TY (Susceptible) | Larvae | Both | 1.0 amdb.online | - | Not reported amdb.online |

| ChlA (Resistant) | Larvae | Both | 1.0 amdb.online | No variation amdb.online | Not reported amdb.online |

Strategies for Resistance Management

Managing resistance is critical for maintaining the effectiveness of this compound and related compounds. Strategies often involve a multi-faceted approach.

Development of New this compound Derivatives with Novel Modes of Action

While this compound itself is the active insecticidal component, research is ongoing to develop novel derivatives or pro-insecticides that can overcome existing resistance mechanisms or offer improved properties. Chlorfenapyr, for example, is a pro-insecticide that incorporates an ethoxymethyl group on the pyrrole (B145914) nitrogen of this compound, primarily to mitigate phytotoxicity to treated plants.

Recent efforts have focused on designing and synthesizing new this compound conjugates, particularly with amino acid or sugar moieties, to enhance desirable properties such as systemic mobility and insecticidal activity. For instance, amino acid-tralopyril conjugates have been explored as pro-insecticide candidates with the potential for root uptake and translocation into plant foliage. Studies have shown that some of these conjugates, particularly those involving serine, exhibit excellent insecticidal activity against pests like the diamondback moth (Plutella xylostella), sometimes surpassing the efficacy of chlorfenapyr.

The introduction of glucose, methyl glucuronate, and glucuronic acid moieties into this compound structures has also demonstrated improvements in phloem mobility. A specific conjugate (conjugate 18), containing a glucuronic acid group and a methoxymethyl group on the pyrrole nitrogen of this compound, exhibited systemic insecticidal activity against P. xylostella, achieving 100% mortality in laboratory settings. These developments aim to create compounds that can circumvent resistance mechanisms or offer new avenues for pest control.

Integrated Pest Management Approaches

Integrated Pest Management (IPM) offers a comprehensive and sustainable framework for managing pest populations, including those that have developed resistance to chemical treatments. IPM emphasizes a holistic approach that combines various control strategies to minimize environmental impact and economic costs.

Key components of IPM include:

Multiple Tactics Integration: Employing a blend of biological, cultural, mechanical, and chemical control methods. This integration helps in managing resistance by diversifying the pressures on pest populations, making control more effective and sustainable over time.

Economic Threshold Concept: Applying control measures only when pest populations reach levels that are likely to cause economic damage, thereby preventing unnecessary pesticide applications.

Evidence-Based Decisions: Relying on systematic field scouting, pest monitoring, and precise diagnostics to make informed decisions about when and how to intervene.

While this compound's mechanism of inhibiting ATP synthesis suggests its potential integration into IPM programs fishersci.ca, the broader principles of IPM advocate for its judicious use within a diversified strategy to prolong its effectiveness and mitigate the development of resistance.

Analytical Methods for Environmental Monitoring and Residue Analysis

Advanced Chromatographic Techniques for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred advanced analytical method for the detection and quantification of Tralopyril in environmental samples vitas.novitas.noresearchgate.netresearchgate.netnih.gov. This technique is favored due to its high sensitivity, selectivity, and capacity to quantify low concentrations of the compound and its degradation products vitas.no. LC-MS/MS allows for accurate measurement of trace levels of this compound in various environmental matrices, including seawater, freshwater, fish, and sediments, providing crucial data on its distribution and persistence vitas.novitas.nonih.gov.

A targeted analytical method for this compound in water, utilizing negative ion LC-MS/MS with a 30-minute HPLC-gradient on a reversed-phase column, has demonstrated a quantification limit (LOQ) of 0.025 µg L⁻¹ for seawater and E3 exposure medium, and 0.05 µg L⁻¹ for river Glatt water researchgate.netresearchgate.net. The method also provides good retention time reproducibility researchgate.netresearchgate.net. For biota and seawater samples, a targeted analytical method using liquid chromatography coupled to triple quadrupole mass spectrometry (LC-QqQ) has achieved a limit of quantification (LOQ) of 0.061 ng/g in biota or µg/L in seawater hi.no.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction techniques are critical for accurate and sensitive analysis of this compound from complex environmental matrices, as they help to concentrate and purify the analyte while removing matrix interferences vitas.no.

Common extraction techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) vitas.no. For instance, SPE has been successfully employed for this compound determination in artificial seawater samples, with optimal recoveries achieved using a C8 cartridge mdpi.com. The SPE procedure typically involves conditioning the cartridge with acetonitrile (B52724) and filtered water, followed by passing the aqueous sample through the cartridge mdpi.com.

For biological samples like fish tissues and sediments, rigorous extraction processes are required vitas.no. In a study analyzing this compound in salmon muscle, liver, and feces, samples were weighed, spiked with an internal standard, and extracted using acetonitrile hi.no. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, combined with UHPLC/GC-MS/MS, has also been developed for quantifying this compound residues in various crop samples, demonstrating satisfactory recoveries and precision mdpi.com.

Monitoring in Environmental Matrices

Monitoring this compound in various environmental matrices is essential to understand its environmental fate, distribution, and potential for bioaccumulation.

Seawater and Freshwater Monitoring

This compound is continuously released into aquatic environments from antifouling paints regulations.gov. LC-MS/MS can accurately measure trace levels of this compound in seawater, providing crucial data on its distribution and persistence vitas.no. Predicted maximum environmental concentrations of this compound in a seawater marina have been estimated at 0.7 µg/L researchgate.net.

Studies have investigated the half-life of this compound in different water types, which is an important factor in its environmental persistence researchgate.netresearchgate.netresearchgate.netwa.gov.

Table 1: Half-life of this compound in Various Water Matrices

| Matrix | Temperature (°C) | Half-life (h) | Source |

| Seawater | 18 | 6.1 | researchgate.netresearchgate.netresearchgate.net |

| River Glatt water | 18 | 8.1 | researchgate.netresearchgate.netresearchgate.net |

| E3 medium | 18 | 7.4 | researchgate.netresearchgate.net |

| Seawater | 25 | 3 | researchgate.netlib4ri.ch |

| Seawater | 10 | 15 | lib4ri.ch |

| Artificial Seawater | 17 | 7.4 | wa.gov |

| Artificial Seawater | 20 | 4 | wa.gov |

| Seawater | 9 | ~16 | hi.no |

Despite its use as an antifouling biocide, this compound was not detected in water samples during a monitoring campaign across 13 Danish marinas in 2019 nih.gov. Similarly, an earlier study in a Portuguese harbor in 2015 also did not detect the compound researchgate.net. However, in a controlled laboratory experiment simulating this compound-coated net pens, water concentrations of this compound were measured up to 0.105 µg/L in tanks with nets coated with 4.5% this compound, with the highest concentration observed 3 hours after exposure hi.no.

Sediment Analysis

Sediments serve as long-term reservoirs for this compound, and their analysis is vital for understanding potential bioavailability over time vitas.no. Rigorous extraction processes are necessary for sediment samples vitas.no. This compound and its degradates are expected to be present in both the water and sediment compartments of water bodies regulations.gov. However, a monitoring study in Danish marinas did not detect this compound in any of the sediment samples analyzed nih.gov. Minimal risk is presumed for benthic invertebrates due to the minimal amount of this compound expected in the sediment compartment regulations.gov.

Biota Monitoring (e.g., Fish, Mussels)

Monitoring this compound in biota, such as fish and mussels, helps assess bioaccumulation and the potential risk to organisms higher in the food chain vitas.novitas.no. This compound has been detected in both fish and mussels, raising questions about potential toxic effects on marine organisms vitas.no.

Studies on salmon exposed to this compound-coated nets showed that this compound was measured in both muscle tissue and feces, with levels above the quantification limit (LOQ) in a high percentage of samples vitas.nohi.no. Significant bioaccumulation in salmon muscle was observed, indicating a potential negative impact on food safety vitas.no. The highest concentration of this compound in salmon muscle was measured at 0.34 ng/g wet weight (ww) after 24 hours of exposure to a 3.0% coated net hi.no. In feces, this compound levels were as high as 5.5 ng/g ww, detected in 100% of salmon from tanks with treated net pens hi.no. This compound was also detected in a smaller percentage of liver samples hi.no.

Table 2: this compound Concentrations in Salmon Biota (Laboratory Study)

| Matrix | Coating Concentration | Time after Exposure | Concentration (ng/g ww) | Detection Rate |

| Muscle Tissue | 3.0% | 24 hours | 0.34 (highest) | High percentage > LOQ vitas.nohi.no |

| Feces | 3.0% & 4.5% | 30 days | Up to 5.5 (highest) | 100% > LOQ hi.no |

| Liver | 3.0% & 4.5% | 30 days | 0.146 - 3.357 | 10-20% > LOQ hi.no |

Blue mussels are frequently used in contaminant monitoring programs due to their ability to accumulate pollutants europa.eu. This compound is rapidly accumulated by mussels, with concentrations in whole tissues reaching up to 362 ng/g dry weight (dw) and achieving a steady-state condition within 13 days researchgate.net. This bioconcentration in tissues and modulation of protein expression indicate that this compound can impact important metabolic pathways in mussels researchgate.net.

Future Research Directions and Emerging Applications

Targeted Delivery Systems and Encapsulation Technologies

Advancements in targeted delivery systems and encapsulation technologies represent a significant future direction for Tralopyril. Microencapsulation of biocides, including this compound, within polymeric microcapsules is a promising approach to achieve sustained release, thereby prolonging their functional lifetime in applications such as marine paints. chalmers.se This method can help mitigate the issue of rapid diffusional leakage of small molecular biocides from coating matrices. chalmers.se Research has explored the encapsulation of this compound into monolithic microspheres using biodegradable polymers like polylactic acid (PLA), which demonstrated superior encapsulation efficiency and lower diffusivity compared to other materials. chalmers.se

Biodegradation and Bioremediation Approaches

Understanding and enhancing the biodegradation and bioremediation of this compound are crucial for minimizing its environmental persistence. This compound is generally considered to have low persistence or bioaccumulation potential due to its rapid hydrolysis in water. chiron.no However, studies in marine water/sediment systems and biofilms have indicated that this compound can remain in the environment for extended periods, suggesting a potential for accumulation. au.dkau.dk Furthermore, its hydrolysis product, 3-bromo-5-(4-chlorophenyl)-4-cyano-1H-pyrrole-3-carboxylic acid (BCCPCA), was found to be persistent and not readily metabolized in experimental setups. au.dk

Future research is exploring bioremediation strategies that leverage the metabolic capabilities of microorganisms to degrade xenobiotics. researchgate.net For instance, studies on chlorfenapyr (B1668718), which metabolizes to this compound, have shown that combined approaches involving green nanoparticles and phytoremediation can achieve over 90% removal from contaminated soil and water. researchgate.net This highlights the potential for developing innovative bioremediation techniques to address this compound contamination and its persistent byproducts in aquatic and terrestrial environments.

Computational Chemistry and In Silico Modeling for Toxicity Prediction and SAR

Computational chemistry and in silico modeling are increasingly vital tools for predicting the toxicity and understanding the structure-activity relationships (SAR) of this compound and its derivatives. In silico toxicity prediction utilizes artificial intelligence (AI) and computational models, including Quantitative Structure-Activity Relationship (QSAR) techniques, to forecast the toxicological properties of compounds based on their chemical structures. immunocure.usscc-gmbh.demdpi.com This approach allows for the rapid assessment of toxicological risks, reducing the need for extensive and costly animal testing. immunocure.usscc-gmbh.de

QSAR tools are specifically employed to predict the activity, properties, and toxicity of novel compounds. scc-gmbh.de Concepts such as Molecular Initiating Events (MIEs) and Adverse Outcome Pathways (AOPs) are integrated into computational chemistry approaches for in silico modeling, providing a mechanistic understanding of how chemicals exert their effects and aiding in risk assessment. researchgate.net The continued advancement of AI and deep learning is expected to significantly enhance the predictive capabilities of in silico toxicity models, contributing to the development of safer chemical compounds. immunocure.us

Novel Applications in Pest Control and Biocidal Formulations

This compound's established activity as an insecticide, acaricide, molluscicide, and antifouling biocide provides a foundation for developing novel applications and improved biocidal formulations. nih.govherts.ac.uk Current research focuses on optimizing its efficacy and expanding its target range. For instance, this compound is a key component in metal-free marine antifouling paints, offering an alternative to traditional copper-based coatings. nih.govchiron.no

Fungicidal, Acaricidal, and Nematicidal Activities of Derivatives

The synthesis and evaluation of this compound derivatives have revealed promising fungicidal, acaricidal, and nematicidal activities. A series of 2-(this compound-1-yl)ethyl carboxylic acid derivatives have been synthesized and demonstrated multi-faceted bioactivity. nyxxb.cn

Fungicidal Activity: Certain derivatives have shown significant fungicidal activity. For example, compound 5m exhibited broad-spectrum fungicidal activity against Rhizoctonia solani and Bipolaris sorokiniana, with EC50 values of 0.0218 mmol/L and 0.0420 mmol/L, respectively. nyxxb.cn Compounds 2, 3, and 5m also displayed good fungicidal activity against Magnaporthe oryzae, with EC50 values of 0.0532, 0.0470, and 0.0174 mmol/L, respectively. nyxxb.cn

| Compound | Target Fungus | EC50 (mmol/L) |

| 5m | Rhizoctonia solani | 0.0218 |

| 5m | Bipolaris sorokiniana | 0.0420 |

| 2 | Magnaporthe oryzae | 0.0532 |

| 3 | Magnaporthe oryzae | 0.0470 |

| 5m | Magnaporthe oryzae | 0.0174 |

Acaricidal and Nematicidal Activities: Beyond fungicidal properties, these derivatives also possess acaricidal and nematicidal activities. nyxxb.cn Specifically, compounds 2 and 5b demonstrated potent nematicidal activity against Caenorhabditis elegans, with LC50 values of 0.0136 mmol/L and 0.0109 mmol/L, respectively, outperforming the control agent fosthiazate (B52061) (0.2798 mmol/L). nyxxb.cn Furthermore, certain this compound derivatives with methoxymethyl groups on the pyrrole (B145914) nitrogen atom have shown activity against Plutella xylostella. nih.gov

| Compound | Target Nematode | LC50 (mmol/L) |

| 2 | Caenorhabditis elegans | 0.0136 |

| 5b | Caenorhabditis elegans | 0.0109 |

Multi-omics Approaches in Toxicological Research

Multi-omics approaches are gaining traction in toxicological research to provide a comprehensive and systemic understanding of how organisms respond to chemical exposure, including this compound. researchgate.net By integrating data from various "omics" disciplines—such as proteomics, transcriptomics, and metabolomics—researchers can gain deeper insights into the molecular mechanisms of toxicity. researchgate.net

Proteomics analysis, particularly using mass spectrometry-based multidimensional protein identification technology (MudPIT), has been applied to study the effects of this compound on the gill proteome of the Mediterranean mussel, Mytilus galloprovincialis. researchgate.netchimia.ch This research revealed that this compound exposure modulated the expression of 46 Mytilus proteins involved in critical biological processes, including metabolism, immune system function, active efflux, and oxidative stress. mdpi.comresearchgate.net

Moreover, lipidomics has been employed to assess the ecotoxicity of this compound in human retinal cells, demonstrating that even at sublethal concentrations, this compound can induce changes in lipids associated with cell death, membrane modeling, lipid storage, and oxidative stress. mdpi.commdpi.com Future research in this domain aims to elucidate the significance of observed stress response patterns for organism phenotypes and identify common upstream regulators that could be targeted in specific assays. researchgate.net The integration of multi-omics data is also crucial for chemical risk assessment and the refinement of Adverse Outcome Pathways (AOPs). ufz.de

Q & A

Q. How can researchers address discrepancies in this compound residue levels across agricultural regions?

- Methodology : Analyze soil pH, organic matter content, and microbial activity as variables influencing degradation. For example, residues in Sample 42 (0.595 nmol/kg) vs. Sample 43 (0.317 nmol/kg) may reflect regional differences in soil microbiota. Use multivariate regression to isolate key factors .

Q. What strategies improve the phloem mobility of this compound derivatives while maintaining pesticidal efficacy?

- Methodology : Synthesize derivatives with alkylthio-1,3,4-oxadiazole side chains to enhance systemic transport. Compare nematicidal LC50 values (e.g., 0.0109 mmol/L for Compound 5b vs. 0.2798 mmol/L for fosthiazate) to validate activity. Prioritize derivatives with logP <5 to balance mobility and bioactivity .

Q. What methodological considerations are critical when assessing the genotoxic potential of this compound?

- Methodology : Combine in vitro bacterial reverse mutation assays (Ames test) with in vivo micronucleus assays to resolve equivocal results. Note that this compound showed negative clastogenicity in vivo but requires further testing on mammalian cell lines (e.g., CHO-K1) to confirm chromosomal aberration risks .

Q. How do structural modifications of this compound influence its spectrum of biological activities?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF3 at position 5) to enhance insecticidal activity. Compare LC50 values against Caenorhabditis elegans: derivatives with methoxy substitutions (0.0733 mmol/L) outperformed parent compounds (0.2798 mmol/L). Validate selectivity via phytotoxicity assays on Oryza sativa .

Q. How can ecotoxicological models be optimized to predict this compound's impact on non-target aquatic organisms?

- Methodology : Derive PNEC (Predicted No-Effect Concentration) values using chronic toxicity data (e.g., 21 d-NOEC = 0.2 µg/L for Daphnia magna). Apply safety factors (e.g., 10–100x) to account for data gaps in algae and fish species. Validate with microcosm studies simulating freshwater ecosystems .

Data Contradiction & Validation Questions

Q. What validation protocols ensure reliability in this compound detection methods across diverse crop matrices?

Q. What statistical approaches resolve contradictory results in this compound bioaccumulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。